molecular formula C9H18O B3051157 (E)-Non-6-en-1-ol CAS No. 31502-19-9

(E)-Non-6-en-1-ol

Cat. No. B3051157
CAS RN: 31502-19-9
M. Wt: 142.24 g/mol
InChI Key: XJHRZBIBSSVCEL-ONEGZZNKSA-N
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Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .


Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques like X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, molar mass, polarity, and various spectroscopic properties .

Scientific Research Applications

Pheromone Synthesis

  • Mediterranean Fruit Fly Attraction : Olszewski and Grison (2010) developed a novel synthesis method for (E)-Non-6-en-1-ol, which is a sex pheromone for the Mediterranean fruit fly, Ceratitis capitata. This pheromone is seen as a potential active component in lures designed for the control and eradication of this pest species (Olszewski & Grison, 2010).

Insect Pheromone Research

  • Insect Pheromone Synthesis : Jones, Acquadro, and Carmody (1975) achieved the synthesis of trans-Non-6-en-1-ol, an insect pheromone, through a series of photochemical cycloaddition and selective thermal cycloreversion steps (Jones, Acquadro & Carmody, 1975).

Insect Attraction Studies

  • Biting Midges Attraction : Ritchie et al. (1994) explored the effect of 1-octen-3-ol (octenol) on catches of estuarine biting midges, revealing its potential as a synergist with CO2 in enhancing the catch size of most species of these midges (Ritchie et al., 1994).

Safety And Hazards

This involves understanding the compound’s toxicity, flammability, reactivity, and environmental impact. Material Safety Data Sheets (MSDS) are a good source of this information .

Future Directions

This involves predicting or discussing potential future research directions or applications of the compound .

properties

IUPAC Name

(E)-non-6-en-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O/c1-2-3-4-5-6-7-8-9-10/h3-4,10H,2,5-9H2,1H3/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJHRZBIBSSVCEL-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCCCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C/CCCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10885502
Record name 6-Nonen-1-ol, (6E)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Nonen-1-ol, (6E)-

CAS RN

31502-19-9, 40709-05-5
Record name (E)-6-Nonen-1-ol
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Nonen-1-ol, (6E)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Nonen-1-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040709055
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Nonen-1-ol, (6E)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 6-Nonen-1-ol, (6E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10885502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E)-non-6-en-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.042
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Record name 6-NONEN-1-OL, (6E)-
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14
Citations
AD Buss, N Greeves, R Mason… - Journal of the Chemical …, 1987 - pubs.rsc.org
Ph2p-Y Page 1 J. CHEM. SOC. PERKIN TRANS. I 1987 2569 Applications of the Stereochemically-Controlled Horner-Wittig Reaction: Synthesis of Feniculin, (E)-Non-6-en-l-ol, a …
Number of citations: 31 pubs.rsc.org
T Krzysztof Olszewski, C Grison - Heteroatom Chemistry: An …, 2010 - Wiley Online Library
A novel and versatile synthetic approach to the preparation of (E)‐non‐6‐en‐1‐ol, a sex pheromone of the Mediterranean fruit fly, Ceratitis capitata, is presented. This pheromone can …
Number of citations: 9 onlinelibrary.wiley.com
N Dos-Santos, MC Bueso, A Díaz, E Moreno… - Foods, 2023 - mdpi.com
The effect of the QTL involved in climacteric ripening ETHQB3.5 on the fruit VOC composition was studied using a set of Near-Isogenic Lines (NILs) containing overlapping …
Number of citations: 1 www.mdpi.com
F Scolari, F Valerio, G Benelli, NT Papadopoulos… - Insects, 2021 - mdpi.com
Simple Summary Tephritid fruit flies comprise pests of high agricultural relevance and species that have emerged as global invaders. Chemical signals play key roles in multiple steps of …
Number of citations: 49 www.mdpi.com
HL Mcbrien, JG Millar, L Gottlieb, X Chen… - Journal of chemical …, 2001 - Springer
Sexually mature virgin adult males of the green stink bug, Acrosternum hilare attracted sexually mature virgin adult females in laboratory bioassays using a vertical Y-tube. There was no …
Number of citations: 66 link.springer.com
D Sadoud-Ali Ahmed, N Soltani, A Kellouche… - Int. J. AgriSci, 2011 - researchgate.net
This study was to monitor changes in populations of fruit fly Ceratitis capitata on different fruit varieties using different types of traps. The fruit varieties used for the study were; apricot (…
Number of citations: 4 www.researchgate.net
F Scolari, F Valerio, G Benelli… - … Insect Pheromones to …, 2021 - mdpi.com
The Dipteran family Tephritidae (true fruit flies) comprises more than 5000 species classified in 500 genera distributed worldwide. Tephritidae include devastating agricultural pests and …
Number of citations: 2 www.mdpi.com
F López Ortiz - Lithium Compounds in Organic Synthesis, 2014 - Wiley Online Library
Organophosphorus compounds are central for the development of many areas important for modern way of life. Their properties can be tuned through derivatization. An efficient way of …
Number of citations: 0 onlinelibrary.wiley.com
EA McKnight, NP Kretekos, D Owusu… - Atmospheric …, 2020 - acp.copernicus.org
Organic nitrate esters are key products of terpene oxidation in the atmosphere. We report here the preparation and purification of nine nitrate esters derived from (+)-3-carene, limonene, …
Number of citations: 6 acp.copernicus.org
HZ Levinson, AR Levinson… - Journal of Applied …, 1990 - Wiley Online Library
Calling males of the Mediterranean fruit fly (Ceratitis capitata Wied.) emit from their expanded anal ampulla a volatile secretion which functions as a sex pheromone for female …
Number of citations: 10 onlinelibrary.wiley.com

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